

Everolimus cost-effectiveness analysis alternative therapies

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Everolimus Cost-Effectiveness and Alternative Therapies

Cancer Type / Context	Therapeutic Comparison	Key Efficacy Findings (PFS/OS)	Cost-Effectiveness Conclusion
mRCC (2nd-line) [1] [2]	Everolimus vs. Sorafenib (post-Sunitinib)	Improved OS vs. sorafenib (indirect comparison) [1].	Cost-effective vs. sorafenib from a US payer perspective (ICER: \$89,160/QALY) [1] [2].
mRCC (1st-line) [3] [4]	Everolimus vs. Sunitinib (sequential therapy)	Inferior 1st-line PFS (7.9 vs. 10.7 mos); inferior OS in sequence (22.4 vs. 32.0 mos) [3] [4].	Standard of care (Sunitinib 1st-line) is more effective; cost-effectiveness of Everolimus not favored in 1st-line [3] [4].
mRCC (2nd-line) [5]	Lenvatinib + Everolimus vs. Cabozantinib (post-immunotherapy)	Improved PFS with combo (15.7 vs. 10.2 mos) [5].	Cost-effectiveness not yet evaluated; improved efficacy may influence future value assessments [5].

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Breast Cancer (ER+, HER2-) [6] [7]	Giredestrant + Everolimus vs. Std. Endocrine Therapy + Everolimus (post-CDK4/6i)	Improved PFS with combo (8.77 vs. 5.49 mos in ITT; 9.99 vs. 5.45 mos in <i>ESR1</i> -mut) [6] [7].	Cost-effectiveness not yet evaluated; potential for a new standard of care [6] [7].

Experimental Protocols and Methodologies

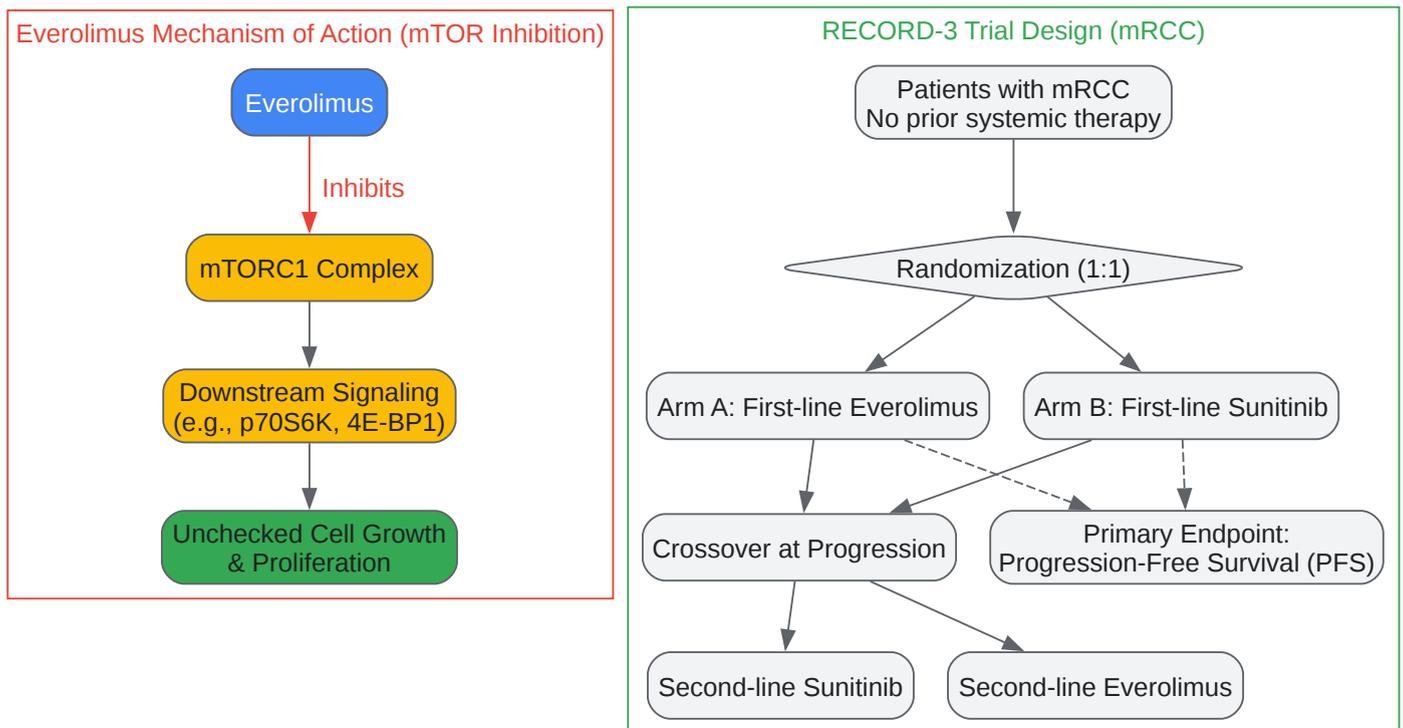
For researchers, understanding the experimental designs behind this data is crucial. Here are summaries of key methodologies:

- **RECORD-3 Trial (mRCC, 1st-line) [3]:**
 - **Objective:** To assess if first-line **Everolimus** was non-inferior to first-line Sunitinib in terms of PFS.
 - **Design:** A Phase II, multicenter, open-label, crossover study. Patients were randomized to first-line **Everolimus** followed by Sunitinib at progression, or the reverse sequence.
 - **Endpoints:** Primary endpoint was PFS. Secondary endpoints included combined PFS for the sequence, OS, and safety.
- **evERA Breast Cancer Trial [6] [7]:**
 - **Objective:** To evaluate the efficacy of Giredestrant (a SERD) in combination with **Everolimus**.
 - **Design:** A Phase III, randomized, open-label study. Patients were randomized to Giredestrant + **Everolimus** or a standard endocrine therapy + **Everolimus**.
 - **Endpoints:** Co-primary endpoints were investigator-assessed PFS in the intention-to-treat (ITT) population and in patients with *ESR1* mutations.
- **Cost-Effectiveness Analysis (mRCC, 2nd-line) [1] [2]:**
 - **Model:** A Markov model was developed to simulate a cohort of sunitinib-refractory mRCC patients.
 - **Health States:** Stable disease without AEs, stable disease with AEs, progressed disease, and death.

- **Data Inputs:** Transition probabilities were estimated from the RECORD-1 trial (for **Everolimus**) and a single-arm Phase II study (for Sorafenib). Costs were based on wholesale acquisition cost and healthcare resource use.
- **Analysis:** The model estimated cost per incremental life-year (LYG) and quality-adjusted life-year (QALY) gained.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of **Everolimus** and the logical flow of the RECORD-3 trial design, which is fundamental to understanding its clinical application.



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Research Implications and Future Directions

The data indicates that the value proposition of **Everolimus** is evolving:

- **In mRCC**, its role is well-established as a cost-effective **second-line** option after VEGF-targeted therapy, but it is less effective than Sunitinib in the first-line setting [3] [1] [4]. New evidence for the **Lenvatinib + Everolimus** combination post-immunotherapy shows significant promise, which may redefine its use but requires further health economic analysis [5].
- **In Breast Cancer**, the most compelling recent data is for **combination therapy**. The evERA trial suggests that pairing **Everolimus** with a next-generation SERD like Giredestrant could become a new standard in the post-CDK4/6 inhibitor setting, effectively overcoming endocrine resistance [6] [7].

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